molecular formula C10H11ClN2 B12503225 Naphthalene-1,8-diamine hydrochloride

Naphthalene-1,8-diamine hydrochloride

Cat. No.: B12503225
M. Wt: 194.66 g/mol
InChI Key: ODZWEVLYJJQZRY-UHFFFAOYSA-N
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Description

Naphthalene-1,8-diamine hydrochloride is the salt form of a versatile aromatic diamine. The parent compound, 1,8-diaminonaphthalene, is a precursor to a class of compounds known as perimidines, which are synthesized by ring-closure reactions that involve inserting a one-carbon unit between the two nitrogen atoms . These heterocyclic systems are of significant research interest. Furthermore, 1,8-diaminonaphthalene serves as a key building block for the preparation of "Proton Sponge" (1,8-bis(dimethylamino)naphthalene), a well-known non-nucleophilic base in organic synthesis due to its exceptional basicity . In coordination chemistry, this diamine is used to create Schiff base ligands by condensation with aldehydes, such as thiophene-2-carboxaldehyde . These ligands form stable complexes with metal ions like Copper(II), which have been studied for their ability to bind and cleave DNA, suggesting potential applications in biochemical and pharmaceutical research . The compound is air-sensitive and darkens upon oxidation, so proper storage is essential . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

naphthalene-1,8-diamine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H

InChI Key

ODZWEVLYJJQZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Industrial Hydrazine Hydrate Reduction of 1,8-Dinitronaphthalene

The most scalable method for synthesizing 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene using hydrazine hydrate. This approach, detailed in patent CN103664645A, employs a catalytic system to achieve high purity (>99.5%) and yield (>94%).

Reaction Mechanism and Conditions

The reduction proceeds via the following stoichiometry:
$$
\text{C}{10}\text{H}6(\text{NO}2)2 + 3\text{N}2\text{H}4 \rightarrow \text{C}{10}\text{H}{10}\text{N}2 + 4\text{H}2\text{O} + 2\text{N}_2
$$
Key parameters include:

  • Catalyst : Ferric chloride hexahydrate ($$\text{FeCl}3\cdot6\text{H}2\text{O}$$) supported on activated carbon (mass ratio 1:2–5).
  • Solvent : Ethanol, methanol, or DMF (2–5 times the mass of dinitronaphthalene).
  • Temperature : 65–90°C, with hydrazine hydrate added dropwise over 3–8 hours.
  • Mol ratio : 1:3–4 (dinitronaphthalene:hydrazine hydrate).

Purification Steps

Post-reaction, the mixture is cooled to 40–45°C, filtered to recover the catalyst, and subjected to solvent distillation under reduced pressure. The crude product is washed with hot water (50–80°C) to remove residual impurities, followed by rectification in a 100-stage column to isolate 1,8-diaminonaphthalene.

Table 1: Industrial Hydrazine Hydrate Reduction Parameters
Parameter Value/Range Impact on Yield/Purity
Catalyst Loading 2–10% of substrate Higher loading accelerates reduction
Solvent Choice Ethanol > Methanol Ethanol improves solubility
Reaction Time 6–8 hours Longer duration enhances completion

Alternative Reduction Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium or nickel catalysts offers an alternative route, though it is less common industrially due to higher costs. This method operates under mild conditions (25–50°C, 1–3 bar $$\text{H}_2$$) but requires pure dinitronaphthalene feedstock.

Iron-Acetic Acid Reduction

A traditional approach involves reducing 1,8-dinitronaphthalene with iron powder in acetic acid-xylene mixtures. While cost-effective, this method generates significant waste and achieves lower yields (70–80%) compared to hydrazine-based routes.

Conversion to Naphthalene-1,8-diamine Hydrochloride

The hydrochloride salt is synthesized by protonating 1,8-diaminonaphthalene with hydrochloric acid:
$$
\text{C}{10}\text{H}{10}\text{N}2 + \text{HCl} \rightarrow \text{C}{10}\text{H}{11}\text{ClN}2
$$

Procedure

  • Dissolution : 1,8-Diaminonaphthalene is dissolved in ethanol or methanol (50–80°C).
  • Acid Addition : Concentrated HCl (37%) is added dropwise until pH ≤3.
  • Crystallization : The mixture is cooled to 0–5°C, inducing precipitation.
  • Filtration and Drying : The solid is filtered, washed with cold ethanol, and dried under vacuum.
Table 2: Hydrochloride Formation Conditions
Parameter Optimal Value Effect on Product Quality
HCl Concentration 37% Ensures complete protonation
Solvent Temperature 50–80°C Enhances solubility
Final pH ≤3.0 Maximizes salt formation

Process Optimization and Yield Enhancement

Catalyst Recycling

The ferric chloride-activated carbon catalyst in hydrazine reductions can be reused 5–7 times without significant activity loss, reducing costs.

Solvent Recovery

Ethanol and methanol are recovered via distillation (40–80% efficiency) and reused, minimizing waste.

Purity Control

Rectification columns with 80–100 stages achieve >99.5% purity by separating 1,8-diaminonaphthalene from byproducts like 1,5-diaminonaphthalene.

Chemical Reactions Analysis

Formation of Naphthalene-1,8-diamine Hydrochloride

This compound is formed by reacting 1,8-diaminonaphthalene with hydrochloric acid. This reaction is straightforward and involves the protonation of the amine groups by HCl.

Reaction:

C10H10N2+2HClC10H11ClN2+HCl\text{C}_{10}\text{H}_{10}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_{10}\text{H}_{11}\text{ClN}_2 + \text{HCl}

4.1. Condensation Reactions

1,8-Diaminonaphthalene can react with aldehydes or ketones to form perimidines, which are useful in the synthesis of dyes and pigments .

4.2. Alkylation Reactions

Alkylation of 1,8-diaminonaphthalene with alkyl halides or tosylates can produce N,N'-dialkyl derivatives, which are important intermediates in organic synthesis .

4.3. Polymerization

1,8-Diaminonaphthalene can be polymerized to form poly(1,8-diaminonaphthalene), which has applications in nanocatalysis and materials science .

Data Table: Chemical Reactions of 1,8-Diaminonaphthalene

Reaction TypeReactantsConditionsProductsYield
CondensationAldehydes/KetonesVariedPerimidinesHigh
AlkylationAlkyl Halides/TosylatesOrganic Solvents, BasesN,N'-Dialkyl DerivativesModerate to High
PolymerizationOxidants (e.g., (NH4_4)2_2S2_2O8_8)Acetonitrile, WaterPoly(1,8-diaminonaphthalene)High

Scientific Research Applications

Naphthalene-1,8-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-1,8-diamine hydrochloride involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Naphthalene-1,8-diamine hydrochloride with three related compounds, emphasizing structural features, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Reactions/Applications Safety Information
This compound Not explicitly provided C${10}$H${10}$Cl$2$N$2$ Acid-catalyzed spiro-ketal formation , perimidine synthesis , nanographene functionalization . H302, H315, H319 (harmful if swallowed; skin/eye irritation) .
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride 1989672-88-9 C${10}$H${16}$Cl$2$N$2$ Hydrogenated analog; potential use in pharmaceutical intermediates. Structural saturation reduces aromatic reactivity . Data not available in provided evidence.
4-Amino-1,8-naphthalene anhydride Not provided C${12}$H$7$NO$_3$ Intermediate for naphthalimide fluorescent dyes (e.g., antitumor agents, probes) via nitration/oxidation pathways . Data not available in provided evidence.
Neutral Red (N$^2$,N$^2$,7-Trimethylphenazine-2,8-diamine hydrochloride) Not provided C${15}$H${17}$ClN$_4$ Phenazine-based dye; biological staining, pH indicator. Structurally distinct but shares diamine hydrochloride moiety . Assumed irritant properties (similar to aromatic amines).

Biological Activity

Naphthalene-1,8-diamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

This compound (C10H12ClN2) consists of a naphthalene backbone with two amino groups positioned at the 1 and 8 positions. This structural arrangement allows for significant interactions with biological macromolecules, particularly DNA. The compound's ability to intercalate into DNA is crucial for its antitumor activity.

1. DNA Intercalation

Naphthalene-1,8-diamine derivatives have been shown to act as DNA intercalating agents. The flat aromatic system of naphthalene allows it to insert between DNA base pairs, disrupting normal DNA function and leading to cytotoxic effects in cancer cells. Studies indicate that these compounds predominantly interact through hydrogen bonds and van der Waals forces, which are essential for their binding affinity to DNA .

2. Antitumor Activity

Research has demonstrated that naphthalene-1,8-diamine derivatives exhibit significant antitumor properties. For instance, a study involving HepG2 cells (human liver cancer cells) revealed that these compounds could induce cell cycle arrest in the G2/M phase and trigger apoptosis through various pathways . The binding constants and thermodynamic parameters suggest that the interaction with DNA is driven by a combination of hydrogen bonding and hydrophobic interactions.

Case Study 1: Antitumor Efficacy

A specific derivative of naphthalene-1,8-diamine was tested for its cytotoxic effects on HepG2 cells. The results showed a dose-dependent increase in cell accumulation in the G2/M phase, indicating that the compound effectively halts cell division. Furthermore, apoptosis assays confirmed increased apoptotic markers in treated cells compared to controls .

Case Study 2: Synthesis and Structural Analysis

A study focused on synthesizing various naphthalene-1,8-diamine derivatives through reactions with different reagents such as isatin and ninhydrin. The resulting compounds were characterized using X-ray crystallography and NMR spectroscopy, revealing insights into their structural properties and potential biological activities . These findings underscore the importance of structural modifications in enhancing biological efficacy.

Biological Testing Results

The following table summarizes key biological activities associated with this compound derivatives:

Activity Description Reference
DNA IntercalationCompounds insert between base pairs disrupting function
Antitumor ActivityInduces apoptosis in cancer cells like HepG2
Cell Cycle ArrestBlocks cells in G2/M phase
Structural ModificationsEnhances efficacy through synthesis variations

Q & A

Q. What are the common synthesis routes for Naphthalene-1,8-diamine hydrochloride, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via catalytic hydrogenation or reduction of nitro precursors. For example, reduction of 1,8-dinitronaphthalene using palladium on carbon under hydrogen yields the diamine with ~95% efficiency . Key optimization parameters include catalyst loading (e.g., 5–10% Pd/C), reaction temperature (25–80°C), and solvent choice (e.g., ethanol or THF). Impurities from incomplete reduction can be removed via recrystallization in hot aqueous HCl .

Q. What are the critical physical and chemical properties of this compound that influence its handling and storage?

The compound is a brown-red crystalline solid with a melting point of 60–65°C and low water solubility (slightly soluble in cold water) . Its sensitivity to oxidation necessitates storage under inert atmospheres (e.g., argon) at 0–6°C . Hygroscopicity requires desiccated conditions, and its flammability (flash point: 205°C) mandates fireproof storage away from oxidizers .

Q. How should researchers assess and mitigate toxicity risks during experimental procedures?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Mitigation strategies include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Engineering controls: Fume hoods for handling powders to avoid inhalation .
  • Emergency protocols: Immediate rinsing of eyes (15 minutes with water) and skin (soap/water) after exposure .

Advanced Research Questions

Q. What methodological approaches enable the use of this compound in fluorescent chemosensors for metal ion detection?

The diamine serves as a precursor for Schiff base ligands. For example, condensation with 5-bromo-2-hydroxybenzaldehyde forms a ligand that complexes with Co(II), Ni(II), Cu(II), and Zn(II). Metal binding alters fluorescence emission due to changes in electron transfer pathways. Characterization involves UV-Vis spectroscopy (λmax shifts), fluorescence quenching/enhancement, and DFT calculations to map electronic transitions .

Q. How can the compound be functionalized to modify carbon-based nanomaterials, and what techniques validate these modifications?

Naphthalene-1,8-diamine derivatives are covalently linked to nanographene edges via carbodiimide-mediated coupling, enabling electronic interaction studies. Functionalization is confirmed via Raman spectroscopy (D/G band ratio changes), XPS (N1s peaks at ~399 eV), and TEM imaging to observe edge functionalization .

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo studies?

Discrepancies arise from metabolic activation differences. For example, in vitro assays may underestimate hepatotoxicity due to lack of CYP450-mediated metabolite generation. Cross-validation using primary hepatocyte cultures and rodent models (oral/intraperitoneal dosing) is recommended. Dose-response curves and comparative LC50/EC50 analyses help reconcile data .

Q. How does the choice of transition metal ion affect the structural and electronic properties of Schiff base complexes derived from this compound?

Coordination geometry varies with metal ionic radius:

  • Co(II) and Ni(II) form octahedral complexes with two ligand molecules.
  • Cu(II) adopts square-planar geometry, reducing steric hindrance.
  • Zn(II) forms tetrahedral complexes, altering fluorescence quantum yields. Electrochemical studies (cyclic voltammetry) and EPR spectroscopy reveal metal-specific redox behavior and spin states .

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